ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.
Introduction of the Azepane Group: The azepane group is introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a sulfonyl chloride.
Formation of the Benzamido Group: The benzamido group is formed by reacting the intermediate with 4-chlorobenzoic acid or its derivatives.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamido derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: Used as a probe to study biological pathways involving thiophene derivatives.
Material Science: Investigated for its potential use in organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory pathways, microbial growth, or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit biological activities.
Azepane Derivatives: Compounds containing the azepane ring, known for their pharmacological properties.
Uniqueness
Ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the azepane group, sulfonyl group, and thiophene ring in a single molecule makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-chlorobenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O5S2/c1-2-31-23(28)20-16-8-7-9-18(16)32-22(20)25-21(27)15-10-11-17(24)19(14-15)33(29,30)26-12-5-3-4-6-13-26/h10-11,14H,2-9,12-13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIRTBQWNCSXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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